5-chloro-N-[(pyrimidin-2-yl)methyl]-1,3-benzoxazol-2-amine
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Overview
Description
5-chloro-N-[(pyrimidin-2-yl)methyl]-1,3-benzoxazol-2-amine is a heterocyclic compound that contains both benzoxazole and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(pyrimidin-2-yl)methyl]-1,3-benzoxazol-2-amine typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Chlorine: Chlorination of the benzoxazole core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of Pyrimidine Moiety: The pyrimidine moiety is introduced through a nucleophilic substitution reaction, where the chlorinated benzoxazole reacts with a pyrimidine derivative in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[(pyrimidin-2-yl)methyl]-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the benzoxazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated functionalities.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
5-chloro-N-[(pyrimidin-2-yl)methyl]-1,3-benzoxazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-chloro-N-[(pyrimidin-2-yl)methyl]-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular pathways and biological processes, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-[(pyridin-2-yl)methyl]-1,3-benzoxazol-2-amine: Similar structure with a pyridine moiety instead of pyrimidine.
5-chloro-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine: Similar structure with a benzothiazole ring instead of benzoxazole.
5-chloro-N-[(pyrimidin-2-yl)methyl]-1,3-benzimidazol-2-amine: Similar structure with a benzimidazole ring instead of benzoxazole.
Uniqueness
5-chloro-N-[(pyrimidin-2-yl)methyl]-1,3-benzoxazol-2-amine is unique due to the presence of both benzoxazole and pyrimidine moieties, which confer distinct chemical and biological properties. The combination of these two heterocyclic systems can enhance the compound’s ability to interact with various biological targets, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
5-chloro-N-(pyrimidin-2-ylmethyl)-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O/c13-8-2-3-10-9(6-8)17-12(18-10)16-7-11-14-4-1-5-15-11/h1-6H,7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWNNTAMTBTQQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CNC2=NC3=C(O2)C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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